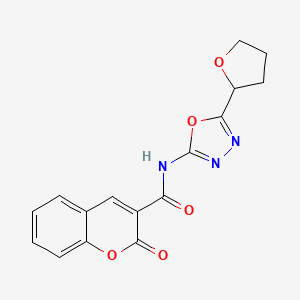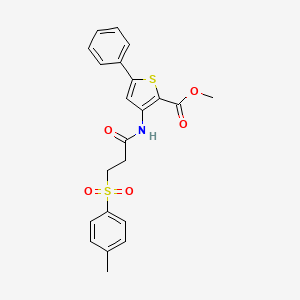
2-oxo-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C16H13N3O5 and its molecular weight is 327.296. The purity is usually 95%.
BenchChem offers high-quality 2-oxo-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxo-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The synthesis of compounds related to 2-oxo-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide involves complex chemical processes. For example, Ramaganesh et al. (2010) explored the synthesis of a series of coumarin derivatives, demonstrating the compound's potential as a precursor in developing biologically active molecules. Their synthesis process starts with ethyl 2-oxo-2H-chromene-3-carboxylate, moving through hydrazinolysis to produce Schiff bases, eventually leading to compounds with potential antibacterial activity (Ramaganesh, Bodke, & Venkatesh, 2010).
Energetic Materials
Tang et al. (2015) investigated the combination of nitroaminofurazan and 1,3,4-oxadiazole rings, producing energetic materials with good thermal stabilities and performance comparable to RDX, a high-explosive compound. This research underscores the compound's application in creating materials with significant explosive properties, suggesting its potential in developing new energetic materials (Tang, He, Mitchell, Parrish, & Shreeve, 2015).
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of compounds related to 2-oxo-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide. Mostafa, El-Salam, and Alothman (2013) synthesized pyrazolin-5-one derivatives that showed significant activity against bacterial and fungal strains, indicating the compound's role in developing new antimicrobial agents (Mostafa, El-Salam, & Alothman, 2013).
Material Science and Polymerization
In material science, Zhou et al. (2007) explored the reversible addition-fragmentation chain transfer (RAFT) polymerization using a derivative of 2-oxo-tetrahydrofuran-3-yl, demonstrating its effectiveness in polymerizations and resulting in materials with enhanced fluorescence properties. This research points towards applications in creating fluorescent materials and polymers with specific end-group functionalities (Zhou, Zhu, Zhu, Hu, & Cheng, 2007).
Propiedades
IUPAC Name |
2-oxo-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c20-13(10-8-9-4-1-2-5-11(9)23-15(10)21)17-16-19-18-14(24-16)12-6-3-7-22-12/h1-2,4-5,8,12H,3,6-7H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYJNXQXSKWNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2915847.png)
![N-Methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B2915848.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(pyridin-4-ylmethyl)ethanediamide](/img/structure/B2915850.png)

![2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2915854.png)
![{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile](/img/structure/B2915856.png)


![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole](/img/structure/B2915859.png)

![Potassium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate](/img/structure/B2915861.png)

![Ethyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2915863.png)